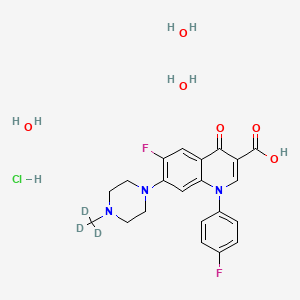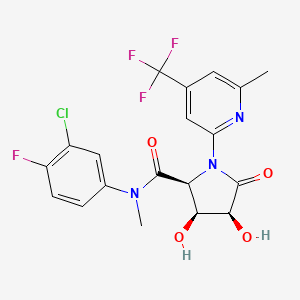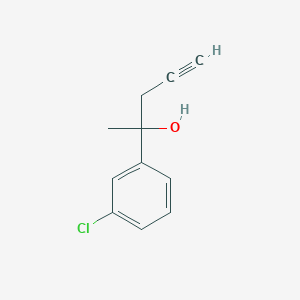
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is a chemical compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone typically involves the reaction of 3-amino-5-methyl-1-phenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Vergleich Mit ähnlichen Verbindungen
(cis)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The cis isomer of the compound, which has different spatial arrangement of the substituents.
3-Amino-5-methyl-1-phenyl-2-pyrrolidinone: The non-stereoisomeric form of the compound.
Uniqueness: (trans)-3-Amino-5-methyl-1-phenyl-2-pyrrolidinone is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different biological activities and chemical properties compared to its cis isomer and other similar compounds.
Eigenschaften
CAS-Nummer |
4915-39-3 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(3R,5R)-3-amino-5-methyl-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-10(12)11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
XGXDBLPZUSKNSA-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C(=O)N1C2=CC=CC=C2)N |
Kanonische SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)


![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)




